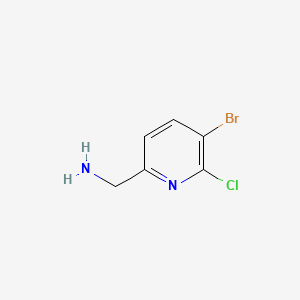
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the ethyl ester and methyl groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require the use of strong bases or acids to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines .
科学的研究の応用
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially exerting neuroprotective effects .
類似化合物との比較
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits anti-inflammatory effects.
3,4-Dihydroisoquinoline derivatives: Used in the synthesis of various alkaloids and pharmaceuticals.
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
ethyl 3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-12(15)13(2)8-10-6-4-5-7-11(10)9-14-13/h4-7,14H,3,8-9H2,1-2H3 |
InChIキー |
PNJRCOUVCARPHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC2=CC=CC=C2CN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)

![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)




![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)





